

# Application Note: Characterization of 3-Octanol using Nuclear Magnetic Resonance (NMR) Spectroscopy

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Compound of Interest		
Compound Name:	3-Octanol	
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Audience: Researchers, scientists, and drug development professionals.

#### **Abstract**

This document provides a detailed guide for the characterization of **3-Octanol** using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes comprehensive protocols for sample preparation and data acquisition for both <sup>1</sup>H and <sup>13</sup>C NMR experiments. The spectral data, including chemical shifts and assignments, are summarized in tabular format for clear interpretation and confirmation of the molecular structure.

## Introduction

**3-Octanol** (C<sub>8</sub>H<sub>18</sub>O) is a secondary alcohol with the IUPAC name octan-3-ol.[1][2] It is utilized in fragrances and as an artificial flavoring agent in foods.[1][3] Accurate structural elucidation and purity assessment are critical for its application. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds like **3-Octanol** by providing detailed information about the chemical environment of each proton and carbon atom.[4][5]

# **Experimental Workflow**

The overall process for NMR characterization of **3-Octanol** is outlined in the workflow diagram below. This process begins with careful sample preparation and proceeds through instrumental



setup, data acquisition, and final spectral analysis for structural confirmation.



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Caption: Experimental workflow for NMR analysis of **3-Octanol**.

# <sup>1</sup>H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The data below was obtained in deuterated chloroform (CDCl₃).

Structure of **3-Octanol** with Proton Assignments:

Assignment	Chemical Shift (ppm)	Multiplicity	Integration
Нс	~3.52	Multiplet	1H
Hb, Hd, He, Hf, Hg	~1.12 - 1.69	Multiplet (Broad)	12H
На	~0.94	Triplet	3H
Hh	~0.90	Triplet	3H

Table 1: <sup>1</sup>H NMR Data for **3-Octanol** in CDCl<sub>3</sub>.[6]



# <sup>13</sup>C NMR Spectral Data

The proton-decoupled <sup>13</sup>C NMR spectrum indicates the number of unique carbon environments in the molecule.

Structure of **3-Octanol** with Carbon Assignments:

Assignment	Chemical Shift (ppm)
C6	73.1
C5	36.6
C7	30.1
C4	28.0
C3	22.9
C1, C8	14.2
C2	10.0

Table 2: <sup>13</sup>C NMR Data for **3-Octanol** in CDCl<sub>3</sub>. (Note: Specific peak assignments can vary slightly between sources and may require 2D NMR for definitive confirmation).

# **Detailed Experimental Protocols Sample Preparation**

This protocol is designed for the preparation of a high-quality NMR sample of **3-Octanol** for analysis.

- Weighing the Sample: Accurately weigh between 5-25 mg of 3-Octanol for <sup>1</sup>H NMR or 50-100 mg for <sup>13</sup>C NMR into a clean, dry vial.[7]
- Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) to the vial.[7][8] This solvent provides a deuterium lock signal for the spectrometer and avoids large solvent peaks in the <sup>1</sup>H spectrum.[7]
- Dissolution: Gently swirl the vial to ensure the complete dissolution of 3-Octanol.



- Filtering: To remove any particulate matter that could degrade spectral quality, filter the solution.[9][10] Tightly pack a small plug of glass wool or Kimwipe into a Pasteur pipette and transfer the solution through the pipette into a clean, dry 5 mm NMR tube.[9][11]
- Capping and Labeling: Securely cap the NMR tube. Label the tube clearly near the top with a
  permanent marker. Do not use paper labels or tape.[11]
- Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube, particularly the bottom 10 cm, with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[10]

# **NMR Data Acquisition**

The following are typical parameters for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra on a standard NMR spectrometer (e.g., 400-600 MHz).

#### <sup>1</sup>H NMR Acquisition:

- Pulse Program: Standard single pulse (zg30 or similar).
- Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 2-4 seconds.
- Spectral Width (sw): 12-16 ppm, centered around 5-6 ppm.

#### <sup>13</sup>C NMR Acquisition:

- Pulse Program: Standard proton-decoupled single pulse (zgpg30 or similar).
- Number of Scans: 64 to 1024 scans, depending on sample concentration and desired signalto-noise ratio.[12]
- Relaxation Delay (d1): 2 seconds. For quantitative analysis, a longer delay (5x the longest
   T1) is necessary.



- Acquisition Time (aq): 1-2 seconds.
- Spectral Width (sw): 220-240 ppm, centered around 100-110 ppm.[12]

# **Data Analysis and Interpretation**

- ¹H NMR Spectrum: The signal at ~3.52 ppm corresponds to the proton on the carbon bearing the hydroxyl group (Hc), which is deshielded by the electronegative oxygen atom.
   [13][14] The broad multiplet between 1.12 and 1.69 ppm represents the overlapping signals of the methylene protons in the alkyl chains. The two distinct triplets at ~0.94 and ~0.90 ppm are characteristic of the two terminal methyl groups (Ha and Hh), each split by their adjacent methylene groups.
- ¹³C NMR Spectrum: The peak at ~73.1 ppm is assigned to the carbon atom bonded to the hydroxyl group (C6), which is significantly downfield due to the oxygen's electronegativity.
   [¹5] The remaining peaks in the aliphatic region (¹0-37 ppm) correspond to the other carbon atoms in the octanol chain. The presence of eight distinct signals in the ¹³C spectrum would confirm the structure, though in this case, C¹ and C8 are chemically similar and may overlap.

The combination of <sup>1</sup>H and <sup>13</sup>C NMR data provides a complete and unambiguous confirmation of the structure of **3-Octanol**.

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